molecular formula C7H8ClNO2 B2801831 Ethyl 5-chloro-1H-pyrrole-3-carboxylate CAS No. 2107505-65-5

Ethyl 5-chloro-1H-pyrrole-3-carboxylate

Cat. No.: B2801831
CAS No.: 2107505-65-5
M. Wt: 173.6
InChI Key: XZTJVCOJDMXEHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-chloro-1H-pyrrole-3-carboxylate (CAS: 2107505-65-5) is a chlorinated pyrrole derivative featuring a chlorine substituent at position 5 and an ethyl ester group at position 3 of the pyrrole ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing antimalarial agents and other bioactive heterocycles . Its synthesis typically involves hydrolysis of precursor esters under alkaline conditions, followed by acidification to yield crystalline products . The chlorine atom enhances electrophilic reactivity, making it a versatile substrate for further functionalization, such as nucleophilic substitution or cross-coupling reactions.

Properties

IUPAC Name

ethyl 5-chloro-1H-pyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c1-2-11-7(10)5-3-6(8)9-4-5/h3-4,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTJVCOJDMXEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-chloro-1H-pyrrole-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 5-chloro-1H-pyrrole-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the ethyl ester derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield 5-chloro-1H-pyrrole-3-carboxylic acid.

  • Conditions :

    • Acidic : HCl in tetrahydrofuran (THF) at 20°C .

    • Basic : Aqueous NaOH with subsequent acidification .

  • Product : 5-Chloro-1H-pyrrole-3-carboxylic acid (precursor for further derivatization) .

Nucleophilic Substitution at C5

The chlorine atom at position 5 participates in nucleophilic substitution reactions.

  • Reagents : Amines, thiols, or alkoxides.

  • Conditions :

    • K₂CO₃ in polar aprotic solvents (e.g., DMF) at 40–45°C .

    • Piperidine or pyrrolidine derivatives under mild heating .

  • Example : Reaction with piperidine yields 5-(piperidin-1-yl)-1H-pyrrole-3-carboxylate .

Reduction of the Ester Group

The ester moiety can be reduced to a primary alcohol.

  • Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Conditions : Anhydrous tetrahydrofuran (THF) or ethanol at 0°C to 20°C.

  • Product : 3-(Hydroxymethyl)-5-chloro-1H-pyrrole.

Electrophilic Aromatic Substitution

The pyrrole ring undergoes electrophilic substitution, though reactivity is moderated by electron-withdrawing groups (Cl, COOEt).

  • Chlorination :

    • Reagent : N-Chlorosuccinimide (NCS).

    • Conditions : 0°C in acetonitrile/AcOH .

    • Product : Polychlorinated derivatives (e.g., 4,5-dichloro-1H-pyrrole-3-carboxylate) .

  • Nitration/Sulfonation : Limited by deactivation; requires strong electrophiles or directing groups .

Oxidation Reactions

Selective oxidation targets the pyrrole ring or substituents.

  • Ring Oxidation :

    • Reagent : Ozone or m-CPBA.

    • Product : Pyrrole N-oxide derivatives (requires specific catalysts).

  • Ester Oxidation : Rare; typically requires harsh conditions (e.g., KMnO₄ under acidic heat).

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles.

  • Example : Reaction with 2,4,4-trimethoxybutan-1-amine under acid catalysis yields pyrrolo[3,4-b]indol-3-one derivatives .

  • Conditions : POCl₃ in DMF at 90°C .

Cross-Coupling Reactions

The chlorine substituent enables palladium-catalyzed couplings.

  • Suzuki Coupling :

    • Reagents : Arylboronic acids, Pd(PPh₃)₄.

    • Conditions : K₂CO₃ in dioxane at 80°C .

    • Product : 5-Aryl-1H-pyrrole-3-carboxylates .

Discussion of Selectivity and Challenges

  • Steric and Electronic Effects : The electron-withdrawing chlorine and ester groups reduce the pyrrole ring’s electron density, necessitating strong electrophiles or catalysts for substitution .

  • Regioselectivity : Electrophilic substitutions favor the C4 position due to directing effects of the C3 ester .

  • Functional Group Compatibility : Reduction of the ester requires anhydrous conditions to avoid competing hydrolysis.

Scientific Research Applications

Pharmaceutical Development

Ethyl 5-chloro-1H-pyrrole-3-carboxylate is recognized for its role as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have been developed to target specific biological pathways, particularly in cancer therapy. For instance, research has demonstrated that derivatives of this compound exhibit antiproliferative activity against mutant epidermal growth factor receptor and BRAF pathways, showcasing potential for treating specific cancers .

Case Study: Antiproliferative Activity

A series of derivatives were synthesized and tested for their ability to inhibit cancer cell growth. The most potent derivative demonstrated a GI50 value of 29 nM against pancreatic cancer cell lines, outperforming standard treatments like erlotinib .

Organic Synthesis

The compound serves as a crucial building block in organic synthesis, facilitating the creation of complex molecules essential for fine chemicals and agrochemicals. Its unique structure allows chemists to modify it further to develop new compounds with desired properties.

Synthesis Pathway

This compound can be transformed into various derivatives through reactions such as hydrolysis and condensation. These transformations enable the production of compounds with enhanced biological activity or novel material properties .

Material Science

In material science, this compound is utilized in developing new materials, including polymers and coatings. Its chemical properties contribute to improved performance characteristics in these materials.

Application Example

Research has shown that incorporating this compound into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for applications in protective coatings and advanced composite materials .

Biochemical Research

Researchers utilize this compound in biochemical studies to explore enzyme activities and metabolic pathways. Understanding these processes at the molecular level is critical for developing new therapeutic strategies.

Enzyme Inhibition Studies

Studies have indicated that certain derivatives of this compound exhibit inhibitory effects on specific enzymes involved in metabolic pathways, which could lead to novel treatments for metabolic disorders .

Data Table: Summary of Applications

Application Area Description Key Findings
Pharmaceutical DevelopmentIntermediate in drug synthesis targeting cancer pathwaysGI50 values as low as 29 nM against cancer cells
Organic SynthesisBuilding block for complex moleculesFacilitates creation of fine chemicals
Material ScienceEnhances properties in polymers and coatingsImproved mechanical strength and thermal stability
Biochemical ResearchStudies enzyme activity and metabolic pathwaysInhibitory effects on key metabolic enzymes

Mechanism of Action

The mechanism of action of ethyl 5-chloro-1H-pyrrole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the ester group can influence its binding affinity and selectivity towards these targets. The exact molecular pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Ethyl 5-chloro-1H-pyrrole-3-carboxylate with structurally analogous pyrrole derivatives:

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Properties/Reactivity Reference
This compound Cl (5), COOEt (3) C₈H₈ClNO₂ 201.61 Electrophilic reactivity, intermediate in drug synthesis
Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate CHO (5), CH₃ (4), COOEt (3) C₉H₁₁NO₃ 181.19 Condensation reactions, lower lipophilicity
Ethyl 5-formyl-1H-pyrrole-2-carboxylate CHO (5), COOEt (2) C₈H₉NO₄ 183.16 Structural isomer, aldehyde reactivity
Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate Cl (6), fused ring, COOEt (3) C₁₀H₉ClN₂O₂ 224.64 Fused-ring system, enhanced rigidity

Key Observations:

  • Substituent Effects: The chlorine atom in this compound increases molecular weight and lipophilicity compared to formyl- or methyl-substituted analogs (e.g., 201.61 vs. 181.19 g/mol for the formyl analog) . This enhances its solubility in organic solvents and influences bioactivity.
  • Positional Isomerism: Ethyl 5-formyl-1H-pyrrole-2-carboxylate (COOEt at position 2) exhibits distinct reactivity due to altered electronic effects, favoring aldol condensations over nucleophilic substitutions .

Spectroscopic and Analytical Data

  • NMR Trends: Chlorine substituents induce deshielding in nearby protons (e.g., pyrrole-H at position 4), whereas formyl groups show characteristic aldehyde peaks (~9–10 ppm in ¹H NMR) .
  • Mass Spectrometry: The molecular ion peak for this compound (m/z ~201) aligns with its formula, distinct from formyl analogs (e.g., m/z ~181 for ).

Biological Activity

Ethyl 5-chloro-1H-pyrrole-3-carboxylate (CAS: 2107505-65-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C₇H₈ClN₁O₂
  • Molecular Weight : 173.5966 g/mol
  • Purity : ≥ 94%

This compound exhibits its biological effects primarily through interaction with various biochemical pathways. The compound's structure allows it to participate in enzyme inhibition and modulation of cellular signaling pathways.

Target Enzymes

  • Enzyme Inhibition : Similar derivatives have shown the ability to inhibit specific enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication. For example, related pyrrole compounds demonstrated IC₅₀ values in the low nanomolar range against bacterial strains like E. coli and Staphylococcus aureus .

Biological Activities

This compound has been investigated for various biological activities:

Antimicrobial Activity

Research indicates that compounds with similar structures possess significant antimicrobial properties. This compound is hypothesized to exhibit:

  • Antibacterial Effects : Potential activity against Gram-positive and Gram-negative bacteria.

Anticancer Activity

Studies on closely related pyrrole derivatives have highlighted their potential as anticancer agents. For instance:

  • Inhibition of Cancer Cell Proliferation : Derivatives have shown GI₅₀ values ranging from 29 nM to 78 nM against various cancer cell lines, indicating strong antiproliferative effects .

Anti-Tuberculosis Activity

Recent studies on pyrrole derivatives indicate promising anti-tuberculosis (TB) activity, with some compounds demonstrating MIC values below 0.016 μg/mL against drug-resistant strains .

Study 1: Anticancer Evaluation

In a study evaluating a series of pyrrole derivatives, this compound was included in the synthesis of new compounds aimed at targeting mutant EGFR/BRAF pathways. The results indicated significant antiproliferative activity with minimal cytotoxicity, suggesting a favorable therapeutic index .

CompoundGI₅₀ (nM)IC₅₀ (nM)Activity Type
Compound A2968Antiproliferative
Compound B4274Antiproliferative
This compoundTBDTBDTBD

Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial properties of pyrrole derivatives demonstrated that certain modifications led to enhanced activity against Staphylococcus aureus, with MIC values as low as 1 μg/mL .

Pharmacokinetics

Although specific pharmacokinetic data for this compound is limited, related compounds suggest favorable absorption characteristics and potential for systemic bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.